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Compound of Interest

Compound Name: Picogreen

Cat. No.: B1258679 Get Quote

Audience: This document is intended for researchers, scientists, and drug development

professionals who require a sensitive and accurate method for quantifying double-stranded

DNA (dsDNA).

Introduction:

The Quant-iT™ PicoGreen® dsDNA assay is a highly sensitive method for the quantification of

double-stranded DNA in solution.[1][2][3] This fluorescent nucleic acid stain exhibits a

significant increase in fluorescence enhancement upon binding to dsDNA, allowing for the

detection of as little as 250 pg/mL of dsDNA.[3] The assay is more sensitive than traditional UV

absorbance methods and is highly selective for dsDNA over single-stranded DNA (ssDNA) and

RNA, minimizing the interference from these contaminants.[1][4][5] The linear detection range

of the PicoGreen assay extends over four orders of magnitude, from 25 pg/mL to 1,000 ng/mL,

with a single dye concentration.[3] This application note provides a detailed protocol for using

the PicoGreen assay to determine DNA concentration, including the preparation of standards,

data analysis, and troubleshooting.

Experimental Protocols
Materials and Reagents:

Quant-iT™ PicoGreen® dsDNA Assay Kit (e.g., Thermo Fisher Scientific, Cat. No. P7589 or

P11496)[2][6][7]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b1258679?utm_src=pdf-interest
https://www.benchchem.com/product/b1258679?utm_src=pdf-body
https://www.promega.com/~/media/files/products%20and%20services/instruments/detection/tbs%20technical%20support%20docs/s-0041.pdf
https://drk-lo.github.io/lotterhoslabprotocols/molecprot_picoGreenAssay.html
https://documents.thermofisher.com/TFS-Assets/LSG/manuals/mp07581.pdf
https://documents.thermofisher.com/TFS-Assets/LSG/manuals/mp07581.pdf
https://www.promega.com/~/media/files/products%20and%20services/instruments/detection/tbs%20technical%20support%20docs/s-0041.pdf
https://www.protocols.io/view/dna-quantification-with-picogreen-q2wdyfe.pdf
https://academic.oup.com/nar/article/24/13/2623/2360051
https://www.benchchem.com/product/b1258679?utm_src=pdf-body
https://documents.thermofisher.com/TFS-Assets/LSG/manuals/mp07581.pdf
https://www.benchchem.com/product/b1258679?utm_src=pdf-body
https://www.benchchem.com/product/b1258679?utm_src=pdf-body
https://drk-lo.github.io/lotterhoslabprotocols/molecprot_picoGreenAssay.html
https://brd.nci.nih.gov/brd/sop/download-pdf/3236
https://www.protocols.io/view/quant-it-picogreen-dsdna-quantification-b2etqben.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1258679?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


PicoGreen® Reagent

20X TE Buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.5)[3][8]

Lambda DNA Standard (e.g., 100 µg/mL)[3][6]

Nuclease-free water[2][9]

Black, flat-bottom 96-well microplates[2][4]

Fluorescence microplate reader with excitation at ~480 nm and emission at ~520 nm[3][10]

[11]

Pipettes and nuclease-free pipette tips

Nuclease-free tubes for dilutions

Reagent Preparation:
1X TE Buffer: Prepare a 1X working solution of TE buffer by diluting the 20X stock with

nuclease-free water.[4][12] For example, to prepare 10 mL of 1X TE, mix 0.5 mL of 20X TE

with 9.5 mL of nuclease-free water. This buffer will be used for all dilutions.

PicoGreen® Working Solution: On the day of the experiment, thaw the PicoGreen® reagent

at room temperature, protected from light.[4][12] Prepare a 1:200 dilution of the concentrated

PicoGreen® reagent in 1X TE buffer.[1][3] For example, to prepare 10 mL of the working

solution, add 50 µL of the PicoGreen® concentrate to 9.95 mL of 1X TE buffer.[3] This

solution should be prepared in a plastic container and protected from light, as the reagent is

susceptible to photodegradation and may adsorb to glass surfaces.[1][3] Use this solution

within a few hours of preparation.[1][3]

DNA Standard Curve Preparation:
A standard curve is essential for accurate quantification. Prepare a series of DNA standards by

diluting a known concentration of a DNA stock, such as the lambda DNA standard provided in

the kit. The following table outlines the preparation of a high-range standard curve.

Table 1: High-Range DNA Standard Curve Preparation
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Standard
Volume of 2 µg/mL
DNA Stock (µL)

Volume of 1X TE
Buffer (µL)

Final DNA
Concentration
(ng/mL)

1 100 0 2000

2 50 50 1000

3 25 75 500

4 10 90 200

5 5 95 100

6 2.5 97.5 50

7 1 99 20

8 (Blank) 0 100 0

To prepare the initial 2 µg/mL DNA stock, dilute the 100 µg/mL lambda DNA standard 1:50 in

1X TE buffer.[3]

Assay Procedure:
Sample Preparation: Dilute your unknown DNA samples in 1X TE buffer to ensure their

concentrations fall within the linear range of the standard curve.

Plate Setup:

Pipette 100 µL of each DNA standard and the blank (1X TE buffer) into separate wells of

the black 96-well plate. It is recommended to run standards in duplicate or triplicate.[8]

Pipette 100 µL of each diluted unknown DNA sample into separate wells. It is also

recommended to run unknown samples in duplicate or triplicate.

Addition of PicoGreen® Reagent: Add 100 µL of the PicoGreen® working solution to each

well containing a standard or sample.[4][8] Mix well by gentle pipetting.

Incubation: Incubate the plate at room temperature for 2-5 minutes, protected from light.[1][3]
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Fluorescence Measurement: Measure the fluorescence of each well using a microplate

reader with excitation set to approximately 480 nm and emission to approximately 520 nm.[3]

[11]

Data Analysis and Results
Blank Subtraction: Subtract the average fluorescence of the blank wells from the

fluorescence readings of all standards and unknown samples.[8]

Standard Curve Generation: Plot the blank-subtracted fluorescence values of the DNA

standards (y-axis) against their corresponding concentrations in ng/mL (x-axis).

Linear Regression: Perform a linear regression analysis on the standard curve to obtain the

equation of the line (y = mx + b) and the coefficient of determination (R²). A good standard

curve should have an R² value ≥ 0.99.

Calculation of Unknown DNA Concentration: Use the equation of the line to calculate the

concentration of your unknown DNA samples. Rearrange the equation to solve for x

(concentration): x = (y - b) / m, where y is the blank-subtracted fluorescence of your unknown

sample.

Account for Dilution: Multiply the calculated concentration by the dilution factor used to

prepare your unknown sample to determine the original concentration.

Table 2: Example Data and Calculations
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Sample
Fluorescence
Reading

Blank-
Subtracted
Fluorescence

Calculated
Concentration
(ng/mL)

Original
Concentration
(ng/mL)

Blank 50 0 0 0

Standard 1 (20

ng/mL)
250 200 20 20

Standard 2 (100

ng/mL)
1050 1000 100 100

Standard 3 (500

ng/mL)
5050 5000 500 500

Unknown 1 (1:10

dilution)
1550 1500 150 1500

Unknown 2 (1:10

dilution)
3050 3000 300 3000
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Caption: Experimental workflow for DNA quantification using the PicoGreen assay.
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Troubleshooting
High background fluorescence: This could be due to contamination of the TE buffer or water

with nucleic acids.[8] Use nuclease-free reagents. Also, ensure the PicoGreen® working

solution is fresh and has been protected from light.

Non-linear standard curve: This may occur if the DNA concentrations are outside the linear

range of the assay.[13] Prepare a new set of standards with a more appropriate

concentration range. Pipetting errors can also contribute to non-linearity.

Low fluorescence signal: Ensure the microplate reader settings (excitation and emission

wavelengths) are correct for the PicoGreen® dye. Check that the PicoGreen® reagent has

not expired and has been stored correctly.

Sample fluorescence lower than blank: This can happen if the sample is too concentrated or

too dilute.[13] It may also indicate the presence of interfering substances in the sample that

quench the fluorescence. Consider further purifying your DNA samples.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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